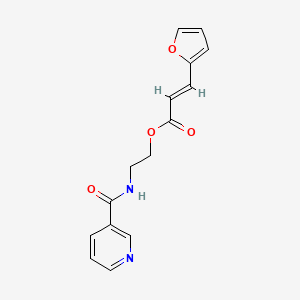

(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate

Description

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate is an organic compound that features a nicotinamide moiety linked to a furan ring via an ethyl acrylate group

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14(6-5-13-4-2-9-20-13)21-10-8-17-15(19)12-3-1-7-16-11-12/h1-7,9,11H,8,10H2,(H,17,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYKXKNSCRJAOE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate typically involves the esterification of nicotinamide with 3-(furan-2-yl)acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acrylate group can be reduced to form saturated esters.

Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Saturated esters.

Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block: (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it useful in developing new compounds with desired properties.

-

Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe to study biological processes, particularly those involving nicotinic acetylcholine receptors. Its structure allows it to interact with these receptors, potentially influencing neuronal pathways related to anxiety and depression .

-

Medicine:

- Therapeutic Potential: Research indicates that (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate may possess anti-inflammatory and anticancer properties. Studies have shown that derivatives of related compounds can modulate receptor activity, suggesting potential applications in treating conditions like anxiety and cancer .

-

Industry:

- Novel Materials Development: The compound is explored for its application in creating novel materials with specific properties, particularly in the fields of pharmaceuticals and materials science.

Case Study 1: Anxiolytic Activity

A study examined the effects of compounds similar to (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate on anxiety-like behavior in mice. The results indicated that derivatives could produce anxiolytic-like activity by modulating α7 nicotinic acetylcholine receptors, highlighting the therapeutic potential of such compounds in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: Shares the nicotinamide moiety but lacks the furan ring and acrylate group.

Furan-2-yl acrylate: Contains the furan ring and acrylate group but lacks the nicotinamide moiety.

Nicotinamide adenine dinucleotide (NAD+): A biologically relevant compound that contains a nicotinamide moiety.

Uniqueness

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate is unique due to its combination of a nicotinamide moiety, a furan ring, and an acrylate group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Biological Activity

(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

The structure features a furan ring, which is known for its biological activity, and a nicotinamide moiety that may enhance its pharmacological properties.

Research indicates that (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling pathways .

- Antifouling Properties : It has been suggested that derivatives of furan compounds possess antifouling properties, potentially making them useful in marine applications .

- Immunomodulatory Effects : The nicotinamide component may contribute to immunomodulatory effects, which are beneficial in treating autoimmune diseases .

Anticancer Potential

Several studies have explored the anticancer potential of compounds similar to (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate. The furan moiety is often associated with cytotoxicity against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that furan derivatives exhibited significant cytotoxic effects against human breast cancer cells, suggesting that (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate may also possess similar properties .

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest:

- Case Study 2 : Research has indicated that certain furan-containing compounds show promise against bacterial strains, including resistant strains, which could be relevant for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are common synthetic routes for (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling nicotinamide derivatives with acrylate intermediates. A Wittig-Horner reaction is widely used to form the α,β-unsaturated ester moiety (as seen in structurally related furan-based acrylates) . Key steps include:

- Step 1: Synthesis of the furan-acrylate intermediate via a Wittig reaction using ethyl 2-(diethoxyphosphoryl)acetate and 5-substituted furfural derivatives. Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reactivity .

- Step 2: Amidation of the ethyl acrylate intermediate with nicotinamide, using coupling agents like EDC/HOBt in dichloromethane under nitrogen .

Critical Factors for Yield:

- Temperature Control: Elevated temperatures (>80°C) may lead to side reactions (e.g., ester hydrolysis or furan ring decomposition) .

- Solvent Choice: Polar aprotic solvents stabilize transition states in Wittig reactions, improving E/Z selectivity .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomers, confirmed via HPLC .

Basic Question: How is the structural integrity of this compound confirmed experimentally?

Answer:

Structural validation employs a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 6.3–7.8 ppm confirm furan and acrylate protons. The (E)-configuration is indicated by a coupling constant J = 16 Hz for trans-vinylic protons .

- ¹³C NMR: Signals at ~167 ppm (ester carbonyl) and 160 ppm (amide carbonyl) verify functional groups .

- X-ray Crystallography: Monoclinic crystal packing (space group P2₁/n) with intermolecular hydrogen bonds (N–H⋯O) between the nicotinamide and acrylate moieties ensures stereochemical assignment .

- HRMS: A molecular ion peak at m/z 310.1122 ([M+H]⁺) matches the theoretical mass (Δ < 0.001 ppm) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) often arise from:

- Assay Conditions: Differences in pH (e.g., 7.4 vs. 6.5) alter protonation states of the nicotinamide group, affecting binding affinity .

- Solubility Limits: Poor aqueous solubility may result in underestimated activity. Use co-solvents (≤1% DMSO) and validate with saturation solubility assays .

- Metabolic Instability: Hepatic microsome studies (e.g., rat liver S9 fractions) identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at the furan ring) .

Mitigation Strategy:

- Dose-Response Curves: Conduct assays at multiple concentrations (1 nM–100 µM) to account for non-linear effects.

- Orthogonal Assays: Pair enzymatic assays with cellular models (e.g., cancer cell lines) to confirm target engagement .

Advanced Question: What methodologies optimize the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer: Target-specific optimization involves:

- Molecular Docking: Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina. The acrylate’s α,β-unsaturated system shows covalent binding potential to cysteine residues .

- SAR Studies:

- Nicotinamide Modifications: Replacement with isonicotinamide improves solubility but reduces affinity for NAD⁺-dependent enzymes .

- Furan Substituents: Fluorination at the 5-position of the furan ring enhances metabolic stability and logP (from 1.8 to 2.4) .

- Binding Kinetics: Surface plasmon resonance (SPR) quantifies on/off rates (e.g., kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹ for PARP1 inhibition) .

Advanced Question: How do crystallographic data inform stereochemical assignments and formulation design?

Answer:

- Crystal Packing Analysis: Hydrogen-bonding networks (e.g., N–H⋯O=C) stabilize the (E)-configuration. Disorder in the ethyl ester group suggests conformational flexibility, impacting solid-state stability .

- Polymorph Screening: Use solvent-drop grinding with 12 solvents (e.g., ethanol, acetonitrile) to identify stable polymorphs. Differential scanning calorimetry (DSC) confirms melting points (e.g., Form I: 95–97°C) .

- Co-Crystal Design: Co-formulate with succinic acid to enhance solubility (2.5-fold increase in PBS pH 7.4) while retaining crystallinity .

Advanced Question: What analytical strategies distinguish this compound from structurally similar analogs?

Answer:

- Chromatographic Separation: UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) resolves it from ethyl 3-(5-fluorofuran-2-yl)acrylate (Δtᵣ = 0.3 min) using 0.1% formic acid/acetonitrile gradient .

- Tandem MS Fragmentation: Characteristic fragments at m/z 167 (furan-acrylate) and m/z 123 (nicotinamide) differentiate it from amide-modified analogs .

- Vibrational Spectroscopy: IR peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) contrast with cyanoacrylate analogs (C≡N stretch at 2200 cm⁻¹) .

Advanced Question: How can researchers address metabolic instability in preclinical studies?

Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLM) to identify major metabolites (e.g., ester hydrolysis to the carboxylic acid). LC-HRMS detects m/z 292.1054 ([M+H–C₂H₅O]⁺) .

- Prodrug Design: Replace the ethyl ester with a pivaloyloxymethyl group to enhance plasma stability. In vivo studies in rats show 80% parent compound remaining after 4 hours .

- Isotope Labeling: Synthesize a deuterated analog (²H₃ at the ethyl group) to track metabolic pathways via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.